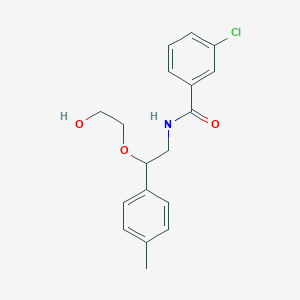![molecular formula C19H22ClN3O4 B2610034 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-45-6](/img/structure/B2610034.png)
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its PubChem CID 7178256, has the molecular formula C18H20ClN3O4 . It is a complex organic compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a pyran ring, and an acetamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.8 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 6. The topological polar surface area is 85.1 Ų .Applications De Recherche Scientifique
Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities
This section explores the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine derivatives, to evaluate their potential anticonvulsant and antimicrobial activities. Mannich bases were prepared, and their structures confirmed through various analytical methods. The in vivo anticonvulsant activities were assessed using maximal electroshock (MES), subcutaneous Metrazol (scMet), and rotorod toxicity tests, while antimicrobial activities were tested against bacteria and fungi. The study identified compounds with significant anticonvulsant and antimicrobial potential, highlighting the therapeutic applications of these derivatives in addressing neurological disorders and infections (Aytemir, Çalış, & Özalp, 2004).
Molecular Interaction and CB1 Cannabinoid Receptor Antagonism
Investigating the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, this research utilized AM1 molecular orbital method for conformational analysis. It developed unified pharmacophore models for CB1 receptor ligands, contributing to understanding the steric binding interactions and proposing mechanisms conferring antagonist activity. This study enhances the comprehension of drug-receptor interactions, providing a foundation for designing more effective CB1 receptor antagonists (Shim et al., 2002).
Synthesis and Biological Screening of Piperazine Derivatives
Research into the synthesis of 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino and related derivatives aimed to explore their biological activities against various bacteria and fungi. The compounds were synthesized and their structures elucidated through spectroscopic techniques, demonstrating moderate activity against the tested microorganisms. This work contributes to the development of new antimicrobial agents, addressing the need for treatments against resistant strains (J.V.Guna et al., 2009).
Synthesis of Antihistamines via Piperazine Derivatives
Developing a simple and efficient route for synthesizing antihistamine drugs like clocinizine and chlorcyclizine, this study outlines the preparation of intermediate compounds using (4-chlorophenyl)(phenyl)-methanone. It showcases the potential of piperazine derivatives in creating effective antihistamine medications, underscoring their importance in medical chemistry and drug development (Narsaiah & Narsimha, 2011).
Mécanisme D'action
Piperazine derivatives
The piperazine moiety is a common structural motif found in pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pyran derivatives
The pyran ring is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. Pyran derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-5-7-23(8-6-22)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPDIIUENVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2609951.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
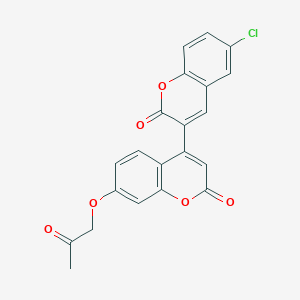
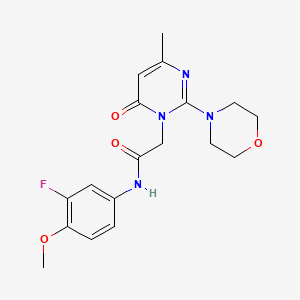
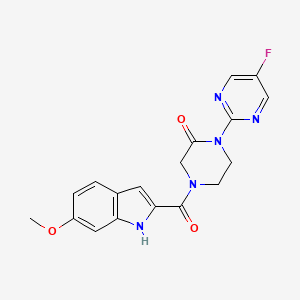
![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)
![Ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2609962.png)
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)
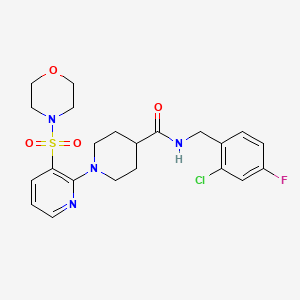
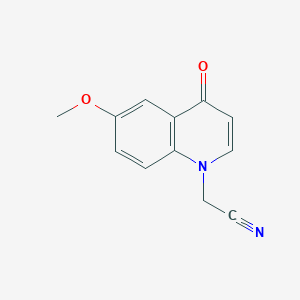
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
